

Application Notes and Protocols for Atr-IN-6 in Synthetic Lethality Studies

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Compound of Interest

Compound Name: Atr-IN-6

Cat. No.: B12413924

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Introduction

Atr-IN-6 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR).[1][2] ATR plays a pivotal role in maintaining genomic stability, particularly in response to replication stress and DNA damage.[3][4] In many cancer cells, defects in other DNA repair pathways, such as the ATM-p53 axis, lead to a heightened dependency on the ATR signaling pathway for survival.[5] This dependency creates a therapeutic opportunity to selectively eliminate cancer cells through a concept known as synthetic lethality.

Synthetic lethality occurs when the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is compatible with cell viability. By inhibiting ATR with **Atr-IN-6** in cancer cells that harbor mutations in other DDR genes (e.g., ATM, BRCA1/2, ERCC1), a synthetic lethal interaction can be induced, leading to targeted cancer cell death with a potentially wider therapeutic window compared to normal cells. These application notes provide a comprehensive guide to utilizing **Atr-IN-6** for studying synthetic lethality in cancer research.

Quantitative Data: Efficacy of Atr-IN-6 and other ATR Inhibitors

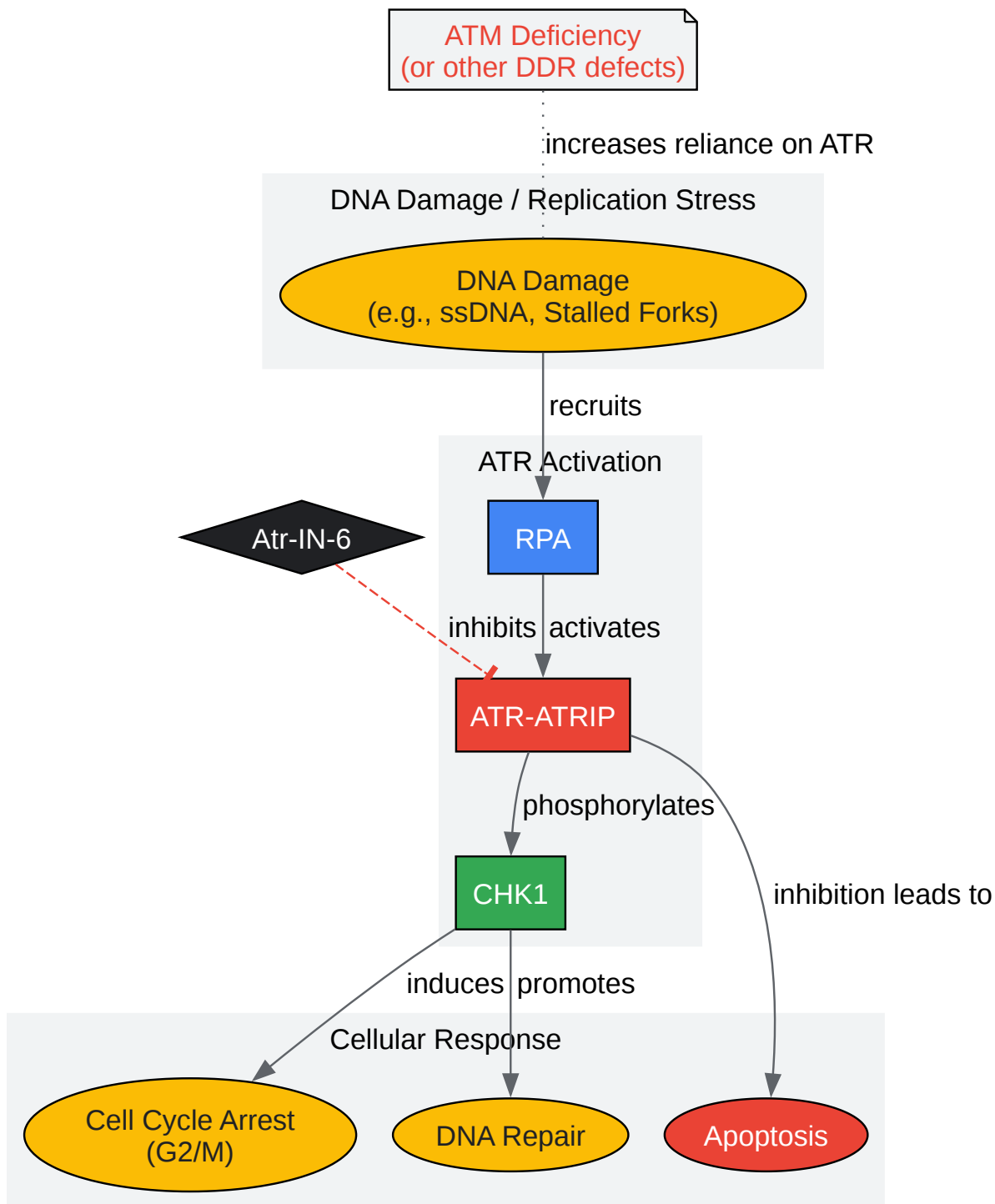
The efficacy of ATR inhibitors is often determined by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. This data is crucial for designing experiments and understanding the potency of the inhibitor in different genetic contexts.

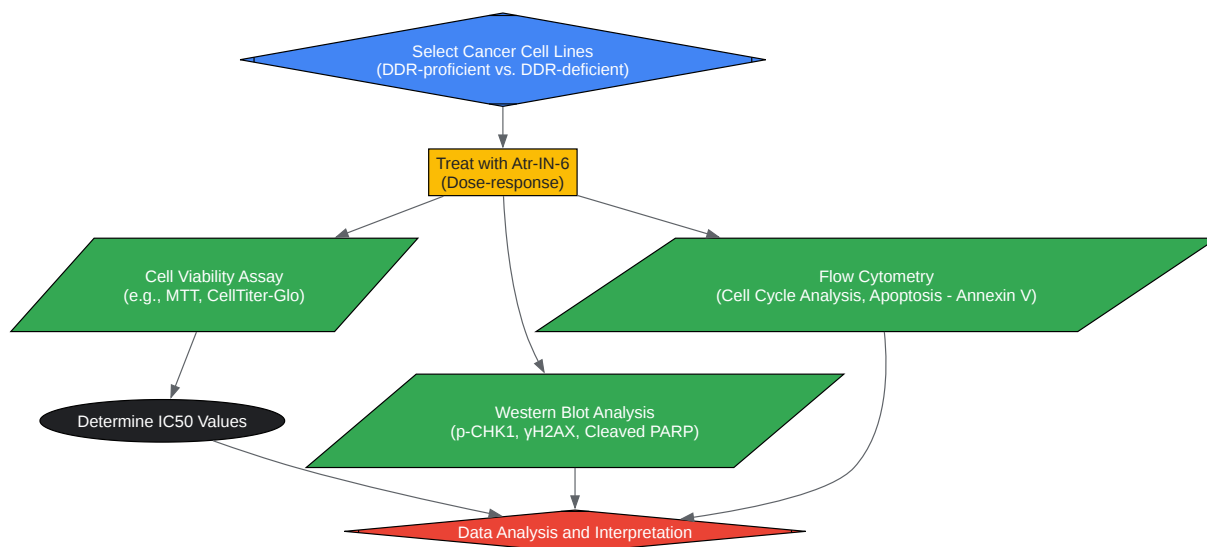
Inhibitor	Cell Line	Cancer Type	IC50 (nM)	Genetic Context	Reference
Atr-IN-6	-	-	1 (in vitro)	-	
Atr-IN-6	HCT116	Colorectal Carcinoma	22.48	-	
Atr-IN-6	HCC1806	Breast Carcinoma	38.81	-	
Atr-IN-6	A549	Lung Carcinoma	156.70	-	
Atr-IN-6	OVCAR-3	Ovarian Adenocarcinoma	181.60	-	
Atr-IN-6	NCI-H460	Large Cell Lung Cancer	19.02	-	
AZD6738 (Ceralasertib)	-	-	-	Used as a representative ATRi in various studies.	
VE-822 (Berzosertib)	-	-	-	Used as a representative ATRi in various studies.	

Signaling Pathways and Experimental Workflows

ATR Signaling Pathway in DNA Damage Response

ATR is a key kinase in the DNA damage response, activated by single-stranded DNA (ssDNA) coated with Replication Protein A (RPA). This occurs at stalled replication forks or during the processing of DNA double-strand breaks. Activated ATR then phosphorylates a multitude of substrates, with the checkpoint kinase 1 (CHK1) being a primary effector, leading to cell cycle arrest and allowing time for DNA repair.





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- 5. [benchchem.com](https://www.benchchem.com) [[benchchem.com](https://www.benchchem.com)]
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